3-(3-Bromophenyl)-2,2-dimethylpropanal
Description
3-(3-Bromophenyl)-2,2-dimethylpropanal (C₁₁H₁₃BrO, MW: 241.13 g/mol) is an aromatic aldehyde featuring a bromine substituent at the meta position of the phenyl ring and a branched aliphatic chain. Its synthesis typically involves Claisen-Schmidt condensation or intramolecular carbolithiation, as demonstrated in the preparation of related brominated intermediates . This compound serves as a precursor in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine atom. While direct cytotoxic data for this specific compound is unavailable, structurally similar bromophenyl chalcone derivatives exhibit moderate anticancer activity (e.g., IC₅₀: 422.22 ppm against MCF-7 cells) .
Properties
Molecular Formula |
C11H13BrO |
|---|---|
Molecular Weight |
241.12 g/mol |
IUPAC Name |
3-(3-bromophenyl)-2,2-dimethylpropanal |
InChI |
InChI=1S/C11H13BrO/c1-11(2,8-13)7-9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
XKZLBAUBLOPVSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Br)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
3-(2-Bromophenyl)-2,2-dimethylpropanal
3-(4-Ethylphenyl)-2,2-dimethylpropanal
- Structure : Ethyl group at the para position (C₁₃H₁₈O, MW: 190.28 g/mol).
- Physical Properties : Specific gravity (0.948–0.958), refractive index (1.503–1.509), and floral odor profile .
- Applications : Used as an odorant in antiperspirants (e.g., "Seawind aldehyde E") due to its low volatility and stability .
- Key Difference : The electron-donating ethyl group enhances hydrophobicity and reduces electrophilicity compared to bromine, making it unsuitable for cross-coupling but ideal for fragrance formulations.
3-(3-Fluorophenyl)-2,2-dimethylpropanal
- Structure : Fluorine at the meta position (C₁₁H₁₃FO, MW: 180.22 g/mol).
- Electronic Effects : Fluorine’s strong electron-withdrawing nature increases the aldehyde’s electrophilicity, enhancing reactivity in nucleophilic additions.
3-(2'/4'-Ethylphenyl)-2,2-dimethylpropanal
- Structure : Ethyl substituents at ortho or para positions (C₁₃H₁₈O).
- Synthesis : Positional isomerism affects steric bulk and electronic density. Para-ethyl derivatives are more thermally stable due to symmetrical substitution .
Comparative Data Table
| Compound | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Notable Properties |
|---|---|---|---|---|---|
| 3-(3-Bromophenyl)-2,2-dimethylpropanal | Br (meta) | C₁₁H₁₃BrO | 241.13 | Synthetic intermediate | Reactive bromine for cross-coupling |
| 3-(2-Bromophenyl)-2,2-dimethylpropanal | Br (ortho) | C₁₁H₁₃BrO | 241.13 | Synthetic intermediate | Steric hindrance alters reactivity |
| 3-(4-Ethylphenyl)-2,2-dimethylpropanal | C₂H₅ (para) | C₁₃H₁₈O | 190.28 | Fragrance industry | Floral odor, high stability |
| 3-(3-Fluorophenyl)-2,2-dimethylpropanal | F (meta) | C₁₁H₁₃FO | 180.22 | Pharmaceuticals (probable) | Enhanced electrophilicity |
Research Findings and Implications
- Synthetic Utility : Brominated derivatives are favored in Pd-catalyzed C–H arylation due to bromine’s leaving-group ability, whereas ethyl or fluorine analogs lack this feature .
- Physical Properties : Bromine increases density and boiling point compared to ethyl or fluorine substituents. For example, 3-(4-ethylphenyl)-2,2-dimethylpropanal is a liquid (specific gravity ~0.95), while brominated analogs are likely solids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
